molecular formula C6H10O3S B15322816 rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B15322816
M. Wt: 162.21 g/mol
InChI Key: UNHOOCPDAGTHMW-HSUXUTPPSA-N
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Description

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[221]heptane-2,2-dione is a bicyclic compound featuring a unique structure with a sulfur atom incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups attached to the sulfur atom.

Scientific Research Applications

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione is unique due to the incorporation of a sulfur atom into its bicyclic structure. This feature imparts distinct chemical and biological properties, differentiating it from other similar compounds that may contain nitrogen or oxygen atoms in the bicyclic framework.

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

(1R,4R,6R)-2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H10O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

UNHOOCPDAGTHMW-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1O)S(=O)(=O)C2

Canonical SMILES

C1C2CC(C1O)S(=O)(=O)C2

Origin of Product

United States

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